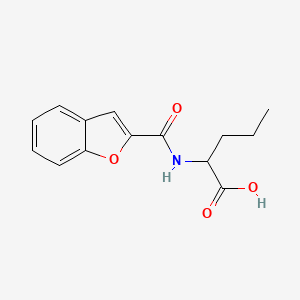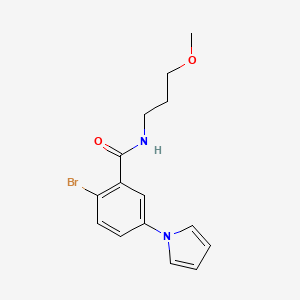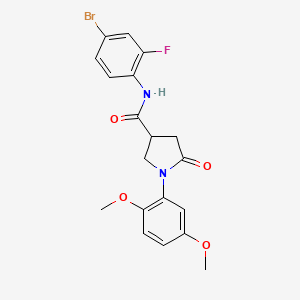
1-(4-chlorophenyl)-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxybenzyl group, and a pyrrolidine ring
Méthodes De Préparation
The synthesis of 1-(4-chlorophenyl)-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the chlorophenyl and methoxybenzyl groups. Common synthetic routes may include:
Condensation Reactions: These reactions involve the combination of smaller molecules to form the larger compound.
Oxidation and Reduction Reactions: These reactions are used to introduce or modify functional groups within the molecule.
Industrial Production Methods: Large-scale production may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(4-chlorophenyl)-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Major Products: The products formed from these reactions depend on the specific conditions and reagents used, but may include various derivatives of the original compound.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic properties, such as antitumor or antimicrobial activities.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(4-chlorophenyl)-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to specific proteins or enzymes, altering their activity.
Pathways Involved: The compound may affect various cellular pathways, such as those involved in cell growth, apoptosis, or signal transduction.
Comparaison Avec Des Composés Similaires
1-(4-chlorophenyl)-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures may include other pyrrolidine derivatives or compounds with chlorophenyl and methoxybenzyl groups.
Uniqueness: The specific combination of functional groups in this compound may confer unique properties, such as enhanced biological activity or improved stability.
Propriétés
Formule moléculaire |
C19H19ClN2O3 |
|---|---|
Poids moléculaire |
358.8 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H19ClN2O3/c1-25-17-8-2-13(3-9-17)11-21-19(24)14-10-18(23)22(12-14)16-6-4-15(20)5-7-16/h2-9,14H,10-12H2,1H3,(H,21,24) |
Clé InChI |
BHJKHHRKOHSPIT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CNC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-3-[(1-oxo-1-phenylpropan-2-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B11159566.png)



![7-[(2-fluorobenzyl)oxy]-3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2H-chromen-2-one](/img/structure/B11159585.png)
![N-(4-bromo-2-fluorophenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11159592.png)
![7-[(4-tert-butylbenzyl)oxy]-6-chloro-4-phenyl-2H-chromen-2-one](/img/structure/B11159593.png)
![3-hydroxy-5-methyl-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11159594.png)
![2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-{[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]amino}-2-oxoethyl)acetamide](/img/structure/B11159600.png)
![3-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B11159610.png)


![5-[(2-chloro-6-fluorobenzyl)oxy]-4-(4-methoxyphenyl)-7-methyl-2H-chromen-2-one](/img/structure/B11159639.png)
![4-{[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzonitrile](/img/structure/B11159641.png)
